
Tecadenoson
Overview
Description
Tecadenoson (CVT-510) is a selective A1 adenosine receptor (A1AR) agonist developed for the acute termination of paroxysmal supraventricular tachycardia (PSVT). Unlike adenosine, a non-selective agonist of all four adenosine receptor subtypes (A1, A2A, A2B, A3), this compound’s specificity for A1AR minimizes side effects such as hypotension, bronchoconstriction, and flushing, which are common with adenosine due to A2A and A3 receptor activation . Its mechanism involves prolonging the atrioventricular (AV) nodal refractory period and slowing conduction, effectively terminating AV node-dependent arrhythmias .
Structurally, this compound (C14H19N5O5) is a modified nucleoside derivative synthesized via nucleophilic substitution of 6-chloropurineriboside with (R)-3-aminotetrahydrofuran, achieving a yield of 47.1% . Preclinical and clinical studies highlight its rapid conversion of PSVT to sinus rhythm (90.3% efficacy at 300/600 μg doses) and favorable safety profile . However, its clinical development was discontinued in 2009 due to strategic reasons, despite promising Phase II trial results .
Preparation Methods
The synthesis of Tecadenoson involves enzymatic transglycosylation. A purine nucleoside phosphorylase from Aeromonas hydrophila is used to catalyze the synthesis of this compound by transferring the carbohydrate moiety from a nucleoside donor to a heterocyclic base . This method has shown good conversions (49-67%) under screening conditions .
Chemical Reactions Analysis
Tecadenoson undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clinical Applications
-
Management of Paroxysmal Supraventricular Tachycardia (PSVT) :
- Clinical trials have demonstrated that tecadenoson can effectively convert PSVT to normal sinus rhythm. In a multicenter trial, an optimal regimen of 300 µg/600 µg was identified, achieving a conversion rate of 90% among patients with symptomatic PSVT .
- The drug's rapid action is notable; median time to conversion was less than one minute for higher dose regimens .
- Atrial Fibrillation :
- Potential Use in Cardiac Resuscitation :
Safety Profile
This compound's selective action minimizes common side effects associated with other adenosine receptor agonists. Clinical studies report fewer instances of flushing, dyspnea, and hypotension compared to traditional treatments like adenosine . The drug has also shown a lower incidence of post-conversion atrial fibrillation .
Case Studies
- Study on PSVT Management : A randomized controlled trial involving 181 patients evaluated multiple dosing regimens of this compound against placebo. The study concluded that higher doses significantly increased conversion rates and reduced adverse events compared to placebo, highlighting this compound's therapeutic potential in acute settings .
- Phase II Trial for Atrial Fibrillation : In this study, patients received varying doses of intravenous this compound to assess its impact on heart rhythm stabilization. Results indicated effective conversion rates with minimal side effects, supporting further investigation into its use for atrial fibrillation management .
Summary Table of Findings
Mechanism of Action
Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of this receptor slows the conduction of electrical impulses in the AV node of the heart, reducing the number of electrical impulses that reach the ventricles . This action helps in converting PSVT to normal sinus rhythm without significantly affecting blood pressure .
Comparison with Similar Compounds
Adenosine
Key Findings :
- This compound’s A1AR selectivity avoids A2A-mediated vasodilation, reducing cardiovascular side effects .
- In a Phase II trial, 300/600 μg this compound achieved 90.3% PSVT conversion vs. 93% for adenosine, but with fewer adverse events (AEs) .
CCPA (2-Chloro-N6-Cyclopentyladenosine)
Key Findings :
- CCPA, a structural congener of this compound, exhibits higher A1AR affinity but lacks clinical development for arrhythmias .
Other A1AR Agonists
- NNC-21-0136 : Designed for neuroprotection in stroke, it demonstrated minimal hemodynamic effects in preclinical models but never entered human trials .
Research Findings and Clinical Implications
- Combination Therapy: this compound combined with esmolol (β-blocker) synergistically reduced heart rate (HR) and atrial fibrillatory rate (AFR) in AF patients, highlighting its utility in rate control .
- Synthesis Innovation: Enzymatic transglycosylation methods for this compound and CCPA offer greener alternatives to traditional chemical synthesis .
Biological Activity
Tecadenoson is a novel selective A1 adenosine receptor agonist that has been primarily evaluated for its efficacy in converting paroxysmal supraventricular tachycardia (PSVT) to normal sinus rhythm. This compound selectively stimulates the A1 adenosine receptor, which plays a crucial role in cardiac conduction and has implications for therapeutic applications in cardiology.
This compound acts by selectively binding to the A1 adenosine receptor, which is located in the atrioventricular (AV) node of the heart. The stimulation of this receptor leads to:
- Slowed conduction of electrical impulses : This action reduces the frequency of electrical impulses reaching the ventricles, thereby aiding in the conversion of PSVT to sinus rhythm without significantly affecting blood pressure.
- Lower incidence of adverse effects : Compared to non-selective adenosine agonists, this compound is associated with fewer side effects such as flushing, dyspnea, and hypotension due to its selective action on the A1 receptor rather than stimulating other adenosine receptor subtypes (A2A, A2B, A3) .
Clinical Trials and Efficacy
Multiple clinical trials have assessed the safety and efficacy of this compound. Key findings include:
- Phase I and II Trials : These studies demonstrated that this compound effectively converts PSVT to normal sinus rhythm in a significant percentage of patients. In one study, an optimal regimen (300 µg/600 µg) converted 90% of patients (28 out of 31) rapidly .
- Phase III Trials : Ongoing trials are evaluating this compound's effectiveness compared to standard treatments like adenosine. Early results suggest that this compound may provide a more favorable safety profile .
Comparative Analysis with Other Adenosine Agonists
The following table summarizes the biological activity and clinical outcomes associated with this compound compared to traditional adenosine:
Characteristic | This compound | Adenosine |
---|---|---|
Receptor Selectivity | Selective for A1 | Non-selective |
Primary Use | Conversion of PSVT | Conversion of PSVT |
Common Side Effects | Fewer (e.g., flushing, hypotension) | More frequent (e.g., flushing, chest discomfort) |
Conversion Rate in Trials | ~90% effectiveness | Variable effectiveness |
Phase of Trials | Phase III ongoing | Established use |
Case Studies
Several case studies have highlighted this compound's potential benefits:
- In a controlled study involving patients with recurrent PSVT, administration of this compound resulted in rapid conversion to sinus rhythm without significant hemodynamic instability. Patients reported minimal side effects compared to historical data on adenosine use .
- Another study emphasized the lower incidence of atrial fibrillation post-conversion with this compound compared to adenosine, suggesting a potentially safer profile for patients at risk .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Tecadenoson as a selective A1-adenosine receptor agonist, and how does this inform its experimental use in cardiac research?
this compound selectively targets A1-adenosine receptors, which modulate atrioventricular (AV) nodal conduction and heart rate. In experimental designs, researchers should validate receptor specificity using competitive binding assays (e.g., Ki values) and correlate these with functional outcomes such as heart rate reduction in atrial fibrillation (AF) models. Dose-response curves and control groups (e.g., adenosine receptor antagonists) are critical to confirm mechanism-driven effects .
Q. What are the standard experimental models for assessing this compound's effects on atrial fibrillation and AV conduction?
Preclinical studies often employ in vivo models of induced AF (e.g., canine or rodent AF models) with electrophysiological monitoring. Key parameters include atrial fibrillatory rate (AFR), RR interval variability, and heart rate. Clinically, randomized crossover trials with intravenous administration (e.g., 75–300 µg/kg doses) and continuous ECG monitoring are standard. Control for confounding factors like autonomic tone and concomitant medications (e.g., beta-blockers) is essential .
Q. How should researchers design dose-escalation protocols for this compound to balance efficacy and safety?
Use a phased approach:
- Phase 1: Determine pharmacokinetics and safety margins in healthy subjects.
- Phase 2: Test incremental doses (e.g., 75, 150, 300 µg/kg) in AF patients, monitoring AFR and ventricular response.
- Phase 3: Combine with beta-blockers (e.g., esmolol) to assess synergistic effects. Statistical power analysis and ethical clearance for human trials are mandatory .
Advanced Research Questions
Q. How can researchers investigate contradictions between this compound's in vitro receptor affinity and in vivo physiological outcomes?
- Hypothesis Testing: Compare in vitro binding assays (e.g., A1 vs. A2/A3 receptor selectivity) with in vivo electrophysiological data.
- Methodological Adjustments: Account for tissue-specific receptor distribution, metabolic clearance, and interspecies variability.
- Data Reconciliation: Use multivariate regression to isolate confounding variables (e.g., autonomic reflexes) that may mask receptor-specific effects .
Q. What statistical methods are recommended for analyzing RR interval variability in this compound studies?
- Linear Measures: Standard deviation (SD), root mean squared successive differences (RMSSD), and percentage of successive RR intervals differing by >20 ms (pNN20).
- Nonlinear Measures: Approximate entropy (ApEn) and regularity index to quantify irregularity.
- Software Tools: MATLAB or Python packages (e.g., NeuroKit2) for time-series analysis. Report effect sizes and confidence intervals to contextualize clinical significance .
Q. How should researchers optimize combination therapies involving this compound and beta-blockers (e.g., esmolol)?
- Experimental Design: Use a factorial design to test this compound alone vs. combined with esmolol. Monitor AFR, ventricular rate, and hemodynamic stability.
- Dose Optimization: Conduct isobolographic analysis to identify synergistic dose ratios.
- Mechanistic Insight: Perform pharmacodynamic modeling to distinguish AV nodal vs. direct atrial effects .
Q. What strategies address discrepancies in atrial fibrillatory rate (AFR) outcomes between this compound monotherapy and combination regimens?
- Subgroup Analysis: Stratify patients by baseline AFR or autonomic status.
- Signal Processing: Apply spectral analysis to ECG data to isolate AFR changes from noise.
- Pathway Exploration: Investigate downstream signaling (e.g., cAMP modulation) to explain AFR stability despite heart rate reduction .
Q. Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?
- Feasible: Ensure access to AF patient cohorts and specialized ECG equipment.
- Novel: Explore understudied areas (e.g., this compound's impact on AF substrate remodeling).
- Ethical: Obtain IRB approval for human trials, emphasizing informed consent.
- Relevant: Align with clinical needs for rate control in persistent AF .
Q. What are best practices for validating this compound's receptor selectivity in new experimental models?
- Competitive Binding Assays: Use radioligands (e.g., -CCPA) to quantify A1 receptor affinity.
- Knockout Models: Validate specificity using A1 receptor-deficient animals.
- Functional Correlates: Pair binding data with electrophysiological outcomes (e.g., AV nodal block) .
Q. Data Interpretation and Reporting
Q. How should researchers report negative or inconclusive findings in this compound trials?
- Transparency: Clearly state limitations (e.g., small sample size, short follow-up).
- Contextualization: Compare results with prior studies (e.g., unchanged AFR in humans vs. animal models).
- Future Directions: Propose mechanistic studies (e.g., transcriptomic profiling) to explore off-target effects .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBDSFYJMDRJY-BAYCTPFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174415 | |
Record name | Tecadenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles. | |
Record name | Tecadenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
204512-90-3 | |
Record name | Tecadenoson | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204512-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tecadenoson [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecadenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tecadenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECADENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.